N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a pyridinyl group.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-13-9-14(2)11-16(10-13)24(3)29(25,26)17-6-8-28-18(17)20-22-19(23-27-20)15-5-4-7-21-12-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUKRWYGVIEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article presents an overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring : Contributes to the compound's aromatic properties.
- An oxadiazole moiety : Known for its diverse biological activities.
- A sulfonamide group : Often associated with antibacterial and antitumor properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | MCF-7 | 2.41 |
| Reference | Doxorubicin | <1 |
In a study examining 1,2,4-oxadiazole derivatives, compounds similar to our target showed IC50 values in the micromolar range against human breast adenocarcinoma cells (MCF-7) and other cancer types, indicating robust anticancer activity .
The proposed mechanism for the anticancer activity involves:
- Induction of Apoptosis : Flow cytometry assays indicated that these compounds can induce apoptosis in a dose-dependent manner.
- Inhibition of Key Proteins : Western blot analysis revealed an increase in p53 expression and caspase-3 cleavage, suggesting that the compound may activate apoptotic pathways .
Antimicrobial Activity
The sulfonamide group in the compound is known for its antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains. For example:
- Sulfonamide derivatives have demonstrated significant antibacterial activity against resistant strains of bacteria .
Case Studies
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their biological activities. Among them, certain derivatives exhibited potent anticancer activities with IC50 values comparable to established chemotherapeutics .
- Thiazole and Oxadiazole Compounds : Research indicated that thiazole and oxadiazole rings are crucial for cytotoxic activity in various cancer cell lines. The presence of electron-donating groups significantly enhances this activity .
Comparison with Similar Compounds
Core Heterocyclic Modifications
1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives
- Triazole Analogs: N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The 1,2,4-triazole introduces additional nitrogen atoms, which may improve hydrogen-bonding capacity but reduce lipophilicity.
Thiophene vs. Pyridine/Furan Substituents
- Analog with Thiophene : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (): Replacing pyridine with thiophene introduces sulfur-mediated hydrophobic interactions but reduces hydrogen-bonding capability .
Substituent Effects on Aromatic Rings
Dimethylphenyl vs. Dimethoxyphenyl
- Target Compound : The 3,5-dimethylphenyl group enhances lipophilicity and steric shielding, favoring membrane permeability.
Trifluoromethylphenyl Modifications
- N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide (): The trifluoromethyl group introduces strong electron-withdrawing effects and enhances metabolic resistance compared to the pyridinyl-substituted target compound .
Linker Group Variations
Sulfonamide vs. Acetamide
- Target Compound: The sulfonamide linker provides strong hydrogen-bond acceptor/donor capabilities and acidity (pKa ~10–11).
Structural Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
